3-(5-((Dipropylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-((Dipropylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a dipropylamino group, a thiophene ring, and a propynol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-((Dipropylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Dipropylamino Group: The dipropylamino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the thiophene ring is replaced by the dipropylamino group.
Attachment of the Propynol Group: The propynol group can be attached through Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(5-((Dipropylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents such as alkyl halides, acyl halides, and various nucleophiles or electrophiles are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted thiophenes depending on the reagents used.
Scientific Research Applications
3-(5-((Dipropylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(5-((Dipropylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes, receptors, or DNA, leading to various biological effects.
Chemical Reactivity: The presence of the dipropylamino group, thiophene ring, and propynol group allows for diverse chemical interactions and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-(5-(Aminomethyl)thiophen-3-yl)prop-2-yn-1-ol: Similar structure but with an aminomethyl group instead of a dipropylamino group.
3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol: Similar structure but with a diethylamino group instead of a dipropylamino group.
3-(5-((Dimethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol: Similar structure but with a dimethylamino group instead of a dipropylamino group.
Properties
Molecular Formula |
C14H21NOS |
---|---|
Molecular Weight |
251.39 g/mol |
IUPAC Name |
3-[5-[(dipropylamino)methyl]thiophen-3-yl]prop-2-yn-1-ol |
InChI |
InChI=1S/C14H21NOS/c1-3-7-15(8-4-2)11-14-10-13(12-17-14)6-5-9-16/h10,12,16H,3-4,7-9,11H2,1-2H3 |
InChI Key |
BGOZINXWYDLGND-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CC1=CC(=CS1)C#CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.